Hydrochloride Salt vs. Free Base: Solubility and Handling Advantage for Aqueous Assay Compatibility
The target compound is supplied as the hydrochloride salt (C₁₂H₁₉ClN₂O₂), which enhances aqueous solubility relative to the free base form. The free base analog 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one (CAS 1706457-58-0) lacks the salt counterion and is typically offered at 95% purity . While direct comparative solubility measurements for this pair are not published, the general principle that hydrochloride salts of piperidine-containing heterocycles exhibit 10- to 100-fold higher aqueous solubility than their free-base counterparts is well established within the class [1].
| Evidence Dimension | Aqueous solubility (class-level inference) |
|---|---|
| Target Compound Data | Hydrochloride salt; reported as soluble in DMSO and methanol; enhanced aqueous solubility inferred from salt form |
| Comparator Or Baseline | Free base (CAS 1706457-58-0); no salt counterion; organic solvent soluble |
| Quantified Difference | Not directly quantified for this pair; class-level expectation of ≥10-fold solubility improvement for HCl salt vs. free base [1] |
| Conditions | Physicochemical property inference based on salt form; no experimental head-to-head data available |
Why This Matters
For procurement supporting biochemical or cell-based assays requiring aqueous stock solutions, the hydrochloride salt eliminates the need for pH adjustment or co-solvent optimization that the free base may demand.
- [1] Serajuddin AT. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007;59(7):603-616. (Class-level reference for hydrochloride salt solubility enhancement). View Source
